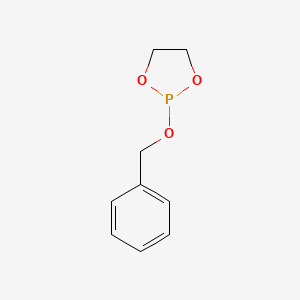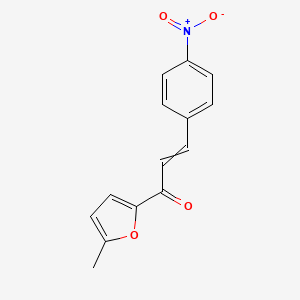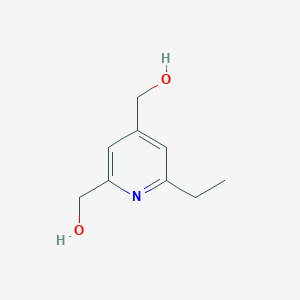
2-(Benzyloxy)-1,3,2-dioxaphospholane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-1,3,2-dioxaphospholane is an organophosphorus compound that features a benzyloxy group attached to a dioxaphospholane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3,2-dioxaphospholane typically involves the reaction of benzyloxy compounds with phosphorus-containing reagents. One common method includes the reaction of benzyloxy alcohol with phosphorus trichloride in the presence of a base, such as triethylamine, to form the desired dioxaphospholane ring . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorus reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to benzyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted dioxaphospholane derivatives depending on the nucleophile used.
科学的研究の応用
2-(Benzyloxy)-1,3,2-dioxaphospholane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorus-containing compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Benzyloxy)-1,3,2-dioxaphospholane involves its interaction with various molecular targets. The benzyloxy group can participate in nucleophilic and electrophilic reactions, while the dioxaphospholane ring can act as a ligand for metal ions. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes .
類似化合物との比較
Similar Compounds
2-(Benzyloxy)-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.
2-Benzyloxyphenol: Employed in the synthesis of hydroquinone derivatives and as a reagent for multidentate chelating ligands.
Uniqueness
2-(Benzyloxy)-1,3,2-dioxaphospholane is unique due to its dioxaphospholane ring, which imparts distinct chemical properties compared to other benzyloxy compounds. This structural feature allows for specific interactions with metal ions and other reagents, making it valuable in specialized chemical applications.
特性
CAS番号 |
111662-22-7 |
|---|---|
分子式 |
C9H11O3P |
分子量 |
198.16 g/mol |
IUPAC名 |
2-phenylmethoxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C9H11O3P/c1-2-4-9(5-3-1)8-12-13-10-6-7-11-13/h1-5H,6-8H2 |
InChIキー |
NNPPIEFCQYRUBB-UHFFFAOYSA-N |
正規SMILES |
C1COP(O1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)



![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)





